3-Fluoro-3'-thiomorpholinomethyl benzophenone

Beschreibung

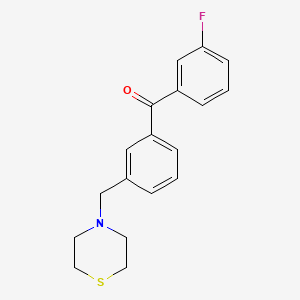

3-Fluoro-3'-thiomorpholinomethyl benzophenone is a halogenated benzophenone derivative characterized by a fluorine atom at the 3-position of one phenyl ring and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 3'-position of the second phenyl ring. Thiomorpholine, a sulfur-containing heterocycle, introduces unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMJAWQJLQFVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643368 | |

| Record name | (3-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-07-0 | |

| Record name | Methanone, (3-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 3-fluorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of 3-Fluoro-3’-thiomorpholinomethyl benzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-3’-thiomorpholinomethyl benzophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzophenone derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research :

Recent studies have indicated that benzophenone derivatives, including 3-Fluoro-3'-thiomorpholinomethyl benzophenone, exhibit significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of thiomorpholine enhances its interaction with biological macromolecules, potentially improving its efficacy against tumor cells.

Antimicrobial Activity :

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. This activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.

Materials Science

Polymer Chemistry :

In materials science, this compound is explored as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate reactive species makes it suitable for initiating polymerization reactions in coatings and adhesives. This application is crucial for developing materials with enhanced durability and performance characteristics .

Nanocomposites :

The compound is being investigated for use in nanocomposites, where it can enhance the mechanical properties and thermal stability of polymer matrices. Incorporating this compound into nanocomposite structures can lead to improved material performance in various applications, including electronics and automotive industries .

Analytical Chemistry

Chromatographic Applications :

In analytical chemistry, this compound serves as a standard reference compound in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct spectral properties allow for accurate quantification and analysis of complex mixtures, making it valuable in both research and industrial settings .

Spectroscopic Studies :

The compound's unique chemical structure provides opportunities for detailed spectroscopic studies, including UV-Vis and NMR spectroscopy. These studies help elucidate the compound's behavior under various conditions, contributing to a better understanding of its chemical reactivity and stability .

Case Studies

-

Anticancer Efficacy Study :

A recent study assessed the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising lead for developing new anticancer therapies. -

Material Performance Enhancement :

In an investigation into polymer coatings, the incorporation of this compound was shown to improve UV resistance and mechanical strength compared to standard formulations. This enhancement is attributed to the compound's photoinitiating properties during polymerization processes .

Wirkmechanismus

The mechanism of action of 3-Fluoro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 3-fluoro-3'-thiomorpholinomethyl benzophenone and its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | LogP | Key Properties/Applications |

|---|---|---|---|---|---|---|

| This compound | 1823562-23-7 | C₁₈H₁₇FNO₂S | 349.40 | 3-F, 3'-thiomorpholinomethyl | N/A | Photoinitiation, kinase inhibition |

| 4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone | 898782-85-9 | C₁₈H₁₇ClFNO₂S | 366.85 | 4-Cl, 3-F, 4'-thiomorpholinomethyl | N/A | Pharmaceutical intermediates |

| 3,5-Dichloro-3'-thiomorpholinomethyl benzophenone | 898787-90-1 | C₁₈H₁₇Cl₂NO₂S | 366.30 | 3,5-Cl₂, 3'-thiomorpholinomethyl | N/A | Potential kinase inhibitor |

| 2,5-Dimethyl-3'-thiomorpholinomethyl benzophenone | 898763-16-1 | C₂₀H₂₃NO₂S | 325.47 | 2,5-Me₂, 3'-thiomorpholinomethyl | 4.02 | High lipophilicity |

| 2,4-Difluoro-3'-thiomorpholinomethyl benzophenone | N/A (Ref: 10-F204984) | C₁₈H₁₆F₂NO₂S | 352.39 | 2,4-F₂, 3'-thiomorpholinomethyl | N/A | Enhanced UV absorption |

Key Observations :

- Positional Isomerism: Shifting the thiomorpholinomethyl group from the 3' to 4' position (e.g., 4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone) alters steric interactions, which may affect substrate-enzyme binding in kinase inhibition .

- Lipophilicity : Methyl-substituted derivatives (e.g., 2,5-dimethyl) exhibit higher LogP values, suggesting greater membrane permeability .

Electronic and Functional Comparisons

- Thiomorpholine vs. Piperidinomethyl analogues (e.g., 3-Fluoro-3'-piperidinomethyl benzophenone, CAS 898793-02-7) lack sulfur’s nucleophilic character, reducing their utility in thiol-mediated reactions .

Fluorine vs. Chlorine :

Biologische Aktivität

3-Fluoro-3'-thiomorpholinomethyl benzophenone (C₁₈H₁₈FNOS) is a synthetic organic compound characterized by its unique benzophenone core, which is substituted with a thiomorpholine group and a fluorine atom. This structural configuration is believed to enhance its biological activity, making it a subject of interest in pharmacological research. This article will explore the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₈H₁₈FNOS

- Boiling Point : Approximately 463.0 °C

- Density : 1.297 g/cm³

The presence of the fluorine atom is expected to enhance reactivity, while the thiomorpholine group may facilitate interactions with biological macromolecules such as proteins and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.

- Protein Binding : The thiomorpholine moiety could enhance binding affinity to protein targets, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Fluorinated compounds often interact with cellular oxidative stress mechanisms, potentially leading to altered ROS levels.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways has been suggested, although detailed studies are required to confirm these effects.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar benzophenone derivatives, providing insights into the potential effects of this compound:

-

In Vitro Studies on Protein Tyrosine Kinase (PTK) Inhibition :

- A series of halophenol derivatives were synthesized and screened for PTK inhibitory activity. Compounds with similar structures exhibited significant inhibition compared to standard references like genistein . This suggests that modifications on the benzophenone core can lead to enhanced biological activity.

- Antimicrobial Testing :

- Cancer Cell Proliferation Studies :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Promising | Potential |

| 4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone | Significant | Strong | Moderate |

| 4-Bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone | Low | Moderate | Weak |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for introducing the thiomorpholinomethyl group into fluorinated benzophenone derivatives?

- Methodological Answer : The thiomorpholinomethyl group can be introduced via nucleophilic substitution or coupling reactions. For example, reacting 3-fluoro-benzophenone precursors with thiomorpholine in the presence of a base (e.g., KCO) under reflux conditions in polar aprotic solvents like DMF or acetonitrile. Monitoring reaction progress via TLC or HPLC is critical to optimize yield . Structural confirmation requires NMR to verify fluorine retention and NMR to identify thiomorpholine proton environments .

Q. How can solvent choice influence the spectroscopic characterization of 3-fluoro-3'-thiomorpholinomethyl benzophenone?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect UV-Vis and IR spectra. For example, in halogenated solvents (e.g., chloroform), the C=O stretch may split due to solvent-solute interactions, as observed in benzophenone derivatives. Use Kubo–Anderson functions to decompose ν(C=O) bands in IR spectra, particularly in hydrogen-bonding solvents like alcohols or water, where lifetimes of solvent-solute interactions (~7.7 ps) impact spectral resolution .

Q. What analytical techniques are essential for structural elucidation of this compound?

- Methodological Answer : Combine NMR, NMR, NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For vibrational analysis, FT-IR coupled with DFT calculations (e.g., B3LYP/6-311G) can predict C=O and C-F stretching frequencies. Cross-validate computational results with experimental IR data (e.g., 1634 cm observed vs. 1650 cm calculated) to resolve discrepancies .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) reconcile discrepancies between predicted and experimental spectroscopic data for fluorinated benzophenones?

- Methodological Answer : Discrepancies often arise from solvent effects and intermolecular interactions not modeled in gas-phase DFT calculations. Use implicit solvent models (e.g., PCM) or explicit solvent-solute clusters in simulations. For example, DFT/6-311G predicts ν(C=O) at 1650 cm, but experimental shifts in acetonitrile/water mixtures require accounting for hydrogen-bonding interactions via time-resolved IR spectroscopy .

Q. What experimental design considerations are critical for studying solvent-solute dynamics in fluorinated benzophenones?

- Methodological Answer : Employ ultrafast spectroscopy (e.g., 2D-IR) to probe hydrogen-bonding lifetimes and solute-solvent exchange rates. In benzophenone/acetonitrile systems, titrating water reveals bimodal ν(C=O) bands, indicating distinct solvation states. Use correlation time analysis (τ) to quantify hydrogen-bond stability (e.g., τ ≈ 7.7 ps for water-benzophenone interactions) .

Q. How can conflicting data on substituent effects (fluoro vs. thiomorpholinomethyl) in benzophenone derivatives be resolved?

- Methodological Answer : Perform systematic substituent perturbation studies. Compare electronic effects via Hammett plots using σ (fluoro: σ ≈ 0.34) and σ (thiomorpholinomethyl: electron-donating). Use X-ray crystallography to assess steric contributions and DFT to model electronic perturbations on reaction intermediates .

Q. What strategies address low yields in cross-coupling reactions involving thiomorpholinomethyl groups?

- Methodological Answer : Optimize catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) to enhance coupling efficiency. Screen solvents for optimal dielectric constants (e.g., THF vs. DMF) and use additives like CsF to stabilize intermediates. Monitor by NMR to detect side reactions (e.g., defluorination) .

Data Interpretation & Contradictions

Q. How should researchers interpret split ν(C=O) bands in IR spectra of fluorinated benzophenones?

- Methodological Answer : Band splitting indicates multiple solvation states or conformational isomers. For example, in alcohols, hydrogen bonding to C=O and solvent-solvent interactions create distinct peaks. Use temperature-dependent IR studies to isolate thermodynamic contributions and molecular dynamics simulations to model solvent reorganization .

Q. What causes variability in fluorescence quenching efficiency of fluorinated benzophenones in different solvent systems?

- Methodological Answer : Quenching efficiency depends on solvent polarity and electron-donor capacity. In aromatic solvents (e.g., benzene), π-π interactions may stabilize excited states, reducing quenching. Use Stern-Volmer plots to quantify quenching constants and compare with Kamlet-Taft solvent parameters to isolate polarity vs. hydrogen-bonding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.